molecular formula C25H30N2O7 B7950619 2-(((S)-7-acetamido-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl)amino)butanoic acid

2-(((S)-7-acetamido-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl)amino)butanoic acid

Cat. No.: B7950619
M. Wt: 470.5 g/mol
InChI Key: ITCQHRIEONFPRW-ZVAWYAOSSA-N
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Description

2-(((S)-7-acetamido-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl)amino)butanoic acid is a synthetic compound with significant potential in medicinal chemistry due to its unique structure and biological activity. Its complex arrangement of functional groups allows for diverse reactivity and interaction with biological molecules, making it a subject of interest for researchers in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(((S)-7-acetamido-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl)amino)butanoic acid typically involves multi-step procedures, starting from readily available precursors. Key steps may include the formation of the benzo[a]heptalene core through cyclization reactions, followed by the introduction of functional groups such as the acetamido, trimethoxy, and amino substituents. Specific reaction conditions, including solvents, temperatures, and catalysts, are crucial for optimizing each step to achieve high yields and purity.

Industrial Production Methods: Scaling up the synthesis for industrial production requires careful optimization of reaction conditions and purification techniques. This may involve the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidative transformations at its methoxy or amino functional groups.

  • Reduction: Reduction reactions may target the oxo group within the heptalene ring system.

  • Substitution: Substituent modifications can be achieved through nucleophilic or electrophilic substitution at various positions on the aromatic ring or side chains.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Hydride donors such as lithium aluminum hydride or catalytic hydrogenation can be used.

  • Substitution: Reagents like halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products: The major products from these reactions depend on the specific substituent and reaction type. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can lead to a variety of functionalized analogs.

Scientific Research Applications

The compound's applications in scientific research are vast, encompassing:

  • Chemistry: Used as a building block for the synthesis of novel molecules with potential biological activities.

  • Biology: Investigated for its interaction with cellular components and its potential role in modulating biological pathways.

  • Medicine: Explored for its therapeutic potential in treating diseases, particularly due to its structural similarity to known biologically active compounds.

  • Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

Mechanism: The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. Its structure allows it to fit into active sites or binding pockets, potentially inhibiting or modulating their activity.

Molecular Targets and Pathways: Targets may include proteases, kinases, or other enzymes involved in critical biological processes. The pathways affected could range from signal transduction to metabolic pathways, depending on the specific target and context.

Comparison with Similar Compounds

  • 7-acetamido-1,2,3-trimethoxybenzo[a]heptalene: : Lacks the butanoic acid side chain.

  • 7-amino-1,2,3-trimethoxybenzo[a]heptalene: : Lacks the acetamido functionality.

  • 1,2,3-trimethoxybenzo[a]heptalene derivatives: : Varied substituents that alter biological activity.

This compound's distinct combination of functional groups and structural complexity makes it a valuable entity for scientific exploration and application. What aspect intrigues you the most?

Properties

IUPAC Name

2-[[(7S)-7-acetamido-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-10-yl]amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O7/c1-6-17(25(30)31)27-19-10-8-15-16(12-20(19)29)18(26-13(2)28)9-7-14-11-21(32-3)23(33-4)24(34-5)22(14)15/h8,10-12,17-18H,6-7,9H2,1-5H3,(H,26,28)(H,27,29)(H,30,31)/t17?,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCQHRIEONFPRW-ZVAWYAOSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C(=O)O)NC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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